- Electrochemical Radical Borylation of Aryl IodidesChinese Journal of Chemistry, 2019, 37(4), 347-351,
Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure](https://it.kuujia.com/scimg/cas/935660-75-6x500.png)
935660-75-6 structure
Nome del prodotto:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Numero CAS:935660-75-6
MF:C19H22BNO3
MW:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
- AX8163853
- Y6586
- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
- SCHEMBL257797
- C77216
- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
- MFCD14706697
- CS-0153856
- DA-40378
- DS-12803
- DTXSID50583111
- C19H22BNO3
- 935660-75-6
- AKOS015919115
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
-
- MDL: MFCD14706697
- Inchi: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
- Chiave InChI: BRERQYZGASSZJR-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Proprietà calcolate
- Massa esatta: 323.1692737g/mol
- Massa monoisotopica: 323.1692737g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.6
Proprietà sperimentali
- Densità: 1.13
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 100mg |
¥84.0 | 2024-04-17 | |
Chemenu | CM134731-5g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 5g |
$604 | 2022-08-31 | |
abcr | AB491729-1 g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; . |
935660-75-6 | 1g |
€260.70 | 2023-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY047-10G |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95% | 10g |
¥ 3,874.00 | 2023-04-12 | |
Fluorochem | 225263-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
¥138.0 | 2024-04-17 | |
Alichem | A019119818-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 1g |
$162.74 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-200mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 200mg |
460.0CNY | 2021-07-13 | |
TRC | N072195-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
$ 180.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224496-10g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 10g |
¥3705.00 | 2024-04-24 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Riferimento
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt
Riferimento
- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase InhibitorJournal of Medicinal Chemistry, 2007, 50(7), 1584-1597,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Riferimento
- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
Riferimento
- A process for the preparation of niraparib, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C
Riferimento
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl ElectrophilesChemistry - A European Journal, 2016, 22(52), 18752-18755,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt
Riferimento
- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical propertiesJournal of Porphyrins and Phthalocyanines, 2021, 25, 724-733,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond FormationOrganic Letters, 2020, 22(3), 879-883,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
Riferimento
- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum CatalysisJournal of the American Chemical Society, 2016, 138(44), 14699-14704,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials
- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
- Benzamide
- Benzoic acid
- 2,3-Dimethylbutane-2,3-diol
- p-(Benzoylamino)benzoic Acid
- N-(4-iodophenyl)Benzamide
- Bis(pinacolato)diborane
- 4-Benzamidophenylboronic acid
- Benzoyl chloride
- 4-Aminophenylboronic acid pinacol ester
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide) Prodotti correlati
- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
- 2679936-51-5((2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1523238-95-0(1-1-(furan-2-yl)cyclopropylethan-1-amine)
- 1260801-21-5(3-(3-methyl-1-benzofuran-2-yl)azetidine)
- 1251560-44-7(N-2-(4-fluorophenyl)ethyl-4-(4-methyl-1,3-thiazol-2-yl)methoxybenzamide)
- 2138281-28-2(7'-chloro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine)
- 2172430-30-5(7-bromo-2-(3-methylbutyl)quinazoline-4-carboxylic acid)
- 1227515-08-3(4-Chloro-3-iodo-2-methylpyridine)
- 2172602-22-9(5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 690646-51-6(2-(Benzylthio)-N-(2-chlorobenzyl)benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):414.0/747.0